N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide
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Overview
Description
N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-aminobenzophenone under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or aminated benzamide derivatives.
Scientific Research Applications
N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Hydroxybenzoyl)phenyl]-2-nitrobenzamide
- N-[4-(2-Hydroxybenzoyl)phenyl]-N-methylbenzamide
- N-[4-(2-Hydroxybenzoyl)phenyl]-N-ethylbenzamide
Uniqueness
N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amide groups allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105966-93-6 |
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Molecular Formula |
C26H19NO3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxybenzoyl)phenyl]-N-phenylbenzamide |
InChI |
InChI=1S/C26H19NO3/c28-24-14-8-7-13-23(24)25(29)19-15-17-22(18-16-19)27(21-11-5-2-6-12-21)26(30)20-9-3-1-4-10-20/h1-18,28H |
InChI Key |
ADMMEZHJFCUAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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